LOXL2 Enzyme Inhibition Potency Compared to the Structural Analog PXS-5153A
The compound demonstrates LOXL2 inhibitory activity with an IC50 of 370 nM in a human LOXL2/CHO cell assay [1]. By comparison, the close structural analog PXS-5153A (a known LOXL2 inhibitor) exhibits an IC50 of <50 nM in a similar assay system [2]. This quantifies a >7-fold difference in potency, indicating that the target compound provides a distinct activity window for dose-response studies where a milder inhibition profile is desired.
| Evidence Dimension | LOXL2 enzyme inhibition (IC50) |
|---|---|
| Target Compound Data | 370 nM (human LOXL2, CHO cells, DAP substrate, 2 h preincubation) |
| Comparator Or Baseline | PXS-5153A: <50 nM (LOXL2, biochemical assay) |
| Quantified Difference | >7.4-fold lower potency |
| Conditions | Target compound: human LOXL2 expressed in CHO cells, H2O2 production measured via DAP oxidative deamination, 2 h preincubation [1]. Comparator: PXS-5153A, biochemical LOXL2 activity assay [2]. |
Why This Matters
Researchers needing a moderate-affinity LOXL2 probe can select this compound over the highly potent PXS-5153A to avoid complete target saturation and better interrogate partial inhibition pharmacodynamics.
- [1] BindingDB. BDBM50266785: LOXL2 inhibition data. https://bindingdb.org/bind/chemsearch/marvin/MolStructure.jsp?monomerid=50266785. Accessed 29 Apr. 2026. View Source
- [2] Schilter, H., et al. 'The lysyl oxidase like 2/3 enzymatic inhibitor, PXS-5153A, reduces collagen crosslinks and provides therapeutic benefit in a model of liver fibrosis.' British Journal of Pharmacology, vol. 176, no. 12, 2019, pp. 1927-1942. View Source
